Bacterial Urease Inhibition: Ortho-Chloro Position Offers a Distinct Activity Profile Compared to Class Benchmarks
3-(2-Chlorophenyl)-1,1-diethylurea demonstrates measurable, though moderate, inhibition of bacterial urease, an enzyme implicated in various pathogenic processes. Its IC₅₀ value of 31,200 nM (31.2 µM) provides a quantitative baseline for structure-activity relationship studies, particularly when compared to more potent, class-leading inhibitors. [1] This level of activity is distinct from the low micromolar potency observed in optimized phenylurea-pyridinium derivatives, positioning this compound as a useful control or starting scaffold for medicinal chemistry optimization rather than a lead candidate itself. [2]
| Evidence Dimension | Inhibition of bacterial urease (IC₅₀) |
|---|---|
| Target Compound Data | 31,200 nM (31.2 µM) |
| Comparator Or Baseline | Class-leading phenylurea-pyridinium derivatives: 4.08–6.20 µM; Standard inhibitors: Thiourea (23.0 µM), Hydroxyurea (100 µM) |
| Quantified Difference | Target compound is ~5-7 fold less potent than optimized phenylurea derivatives, but ~1.3x more potent than hydroxyurea and similar to thiourea. |
| Conditions | Inhibition of E. coli urease using urea as substrate, preincubated for 15 mins, measured by ELISA [1]. Comparator data from analogous in vitro urease inhibition assays [2]. |
Why This Matters
This quantitative data defines the compound's baseline urease inhibitory activity, allowing researchers to use it as a structurally-defined reference point in SAR campaigns, where modifications to the ortho-chloro and diethylurea motif can be systematically evaluated for improved potency.
- [1] BindingDB. BDBM50532163 (CHEMBL4557719): IC50 for bacterial urease. Assay CHEMBL1921927. Data curated by ChEMBL. View Source
- [2] Nazir, M., et al. (2022). Novel phenylurea-pyridinium derivatives as potent urease inhibitors: Synthesis, in vitro, and in silico studies. Bioorganic Chemistry, 123, 105767. View Source
